molecular formula C22H22O9 B1677330 Ononin CAS No. 486-62-4

Ononin

Cat. No. B1677330
CAS RN: 486-62-4
M. Wt: 430.4 g/mol
InChI Key: MGJLSBDCWOSMHL-MIUGBVLSSA-N
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Description

Ononin is an isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin . It is the 4’-O-methoxy derivative of the parent isoflavone daidzein . It is found in a number of plants and herbs like soybean and Glycyrrhiza uralensis .


Molecular Structure Analysis

Ononin has a molecular formula of C22H22O9 . It is the 7-O-β-D-glucopyranoside of formononetin, which in turn is the 4’-O-methoxy derivative of the parent isoflavone daidzein .


Chemical Reactions Analysis

Ononin has been shown to have anti-tumorigenic and anti-migratory properties in MG-63 and U2OS osteosarcoma cell lines . These effects were compared with the standard chemotherapeutic drug, doxorubicin (DOX), as a positive control .


Physical And Chemical Properties Analysis

Ononin has a molecular weight of 430.40 g/mol . Its CAS number is 486-62-4 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Allelopathic Effects

Ononin demonstrates significant allelopathic effects, inhibiting the root and shoot growth of certain plants. This suggests its potential use in managing weed growth in agricultural settings (Inderjit & Dakshini, 1992).

Metabolism and Bioavailability

Research into ononin's metabolism and bioavailability has highlighted its transformation into multiple metabolites post-ingestion, which may collectively contribute to its bioactivity. This understanding is crucial for evaluating its therapeutic potential and efficacy (Hong-Fu Li et al., 2020).

Pharmacokinetics

Studies on the pharmacokinetics and bioavailability of ononin and its aglycone formononetin show differing systemic exposure and oral bioavailability, providing insights into their absorption and distribution in the body, which has implications for their use in pharmacology (Liyu Luo et al., 2018).

Anti-inflammatory Properties

Ononin exhibits anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation. It modulates various inflammatory markers and pathways, suggesting its potential as a therapeutic agent for inflammation-related conditions (Lin Dong et al., 2017).

Cardioprotective Effects

Research indicates that ononin can alleviate cardiomyocyte apoptosis and improve cardiac function by activating the AMPK/mTOR/autophagy pathway. This finding opens avenues for its use in managing cardiovascular diseases (R. Pan et al., 2021).

Osteoporosis Prevention

Ononin has been evaluated for its efficacy against osteoporosis induced by ovariectomy in rats, showing significant potential in preventing bone loss and promoting bone health, which could be beneficial for osteoporosis patients (Tonghao Wang et al., 2022).

Anticancer Activity

Investigations into ononin's effects on human osteosarcoma cells have shown anti-invasive and anti-migratory properties by influencing MMP2/9 and EGFR-Erk1/2 pathways, highlighting its potential as a therapeutic agent in cancer treatment (Guowei Gong et al., 2023).

Safety And Hazards

Ononin is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJLSBDCWOSMHL-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964089
Record name Ononin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ononin

CAS RN

486-62-4
Record name Ononin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formononetin glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ononin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ONONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0Z637970U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,520
Citations
L Dong, L Yin, Y Zhang, X Fu, J Lu - Molecular Immunology, 2017 - Elsevier
… ononin are still unclear. In the present study, we investigated these effects and the underlying mechanisms of ononin … , 25, 50, 100 or 150 μM ononin for 18 h. Cell viability was assessed …
Number of citations: 81 www.sciencedirect.com
XD Wen, LW Qi, P Li, KD Bao, XW Yan, L Yi… - … of Chromatography B, 2008 - Elsevier
… and ononin in DBT were 0.408 and 0.116 mg/mL, respectively, whereas the content of the ononin in plasma was higher. This might result from the relatively weak polarity of ononin. …
Number of citations: 64 www.sciencedirect.com
X Liu, J Zhao, L Guo, Y Yang, F Hu, R Zhu… - Cell Biochemistry and …, 2014 - Springer
… Cmax and AUC of calycosin and formononetin in plasma were higher than ononin and calycosin-7-O-β-d-glucoside. This phenomenon might be a part of ononin and calycosin-7-O-β-d-…
Number of citations: 44 link.springer.com
MS Bhuia, MA Aktar, R Chowdhury, J Ferdous… - Food Bioscience, 2023 - Elsevier
… ononin, (3) Studies with ononin isolated from natural sources, (5) Studies showing the presence of ononin … , (6) Studies indicating that ononin exhibit synergistic effects when combined …
Number of citations: 1 www.sciencedirect.com
SG Mladenova, MS Savova, AS Marchev… - Biomedicine & …, 2022 - Elsevier
Obesity is a global health burden for which we do not yet have effective treatments for prevention or therapy. Plants are an invaluable source of bioactive leads possessing anti-…
Number of citations: 12 www.sciencedirect.com
G Gong, Y Zheng, X Kong, Z Wen - Journal of Natural Products, 2021 - ACS Publications
… functions of ononin have not been elucidated. Here, we aimed to reveal the function of ononin in anti-… We found that (1) ononin decreased tube formation and migration; (2) the apoptosis …
Number of citations: 20 pubs.acs.org
X Chen, M Zhang, M Ahmed, KM Surapaneni… - Saudi Journal of …, 2021 - Elsevier
… Ononin appreciably suppressed the AChE, Aβ1-42, and MDA and improved the SOD and … the attenuate role of ononin. Our findings recommended that the ononin treatment could …
Number of citations: 53 www.sciencedirect.com
LY Luo, MX Fan, HY Zhao, MX Li, X Wu… - Journal of agricultural …, 2018 - ACS Publications
Formononetin and its glycoside ononin are bioactive isoflavones widely present in legumes. The present study investigated the pharmacokinetics, bioavailability, and in vitro absorption …
Number of citations: 62 pubs.acs.org
H Zhang, J Weng, S Sun, J Zhou, Q Yang… - Toxicology and Applied …, 2022 - Elsevier
… In this study, we assessed the possible cardioprotective effects of ononin in … ononin two weeks before DOX treatment. H9C2 cells were treated with vehicle or DOX with or without ononin…
Number of citations: 11 www.sciencedirect.com
Y Meng, J Ji, X Xiao, M Li, S Niu, Y He… - Acta Biochimica …, 2021 - abp.ptbioch.edu.pl
… of Ononin on RA by establishing a tumor necrosis factor α (TNF-α)-induced RA-FLS cell model. Our data confirmed that Ononin … Our results suggested that Ononin could be a potential …
Number of citations: 25 abp.ptbioch.edu.pl

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